5-Oxaspiro[3.4]octan-3-amine;hydrochloride
Description
Overview of Spirocyclic Systems in Organic Chemistry
Spiro compounds are a class of organic molecules characterized by a unique structural feature: two rings connected by a single common atom, known as the spiro atom. bohrium.comresearchgate.net This arrangement distinguishes them from fused ring systems, which share two adjacent atoms, and bridged ring systems, which share two non-adjacent atoms. The spiro junction creates a rigid, three-dimensional geometry, a significant departure from the often-planar structures of many aromatic compounds used in drug discovery. rsc.orgbldpharm.com
The growing interest in molecules with a higher fraction of sp³ hybridized carbons—a measure of three-dimensionality—has propelled spirocycles to the forefront of medicinal chemistry. bldpharm.com Shifting from flat, two-dimensional structures to more complex 3D shapes can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for a drug candidate's success. bldpharm.comnih.gov The rigidity of the spirocyclic framework can also lock the conformation of a molecule, optimizing the spatial orientation of functional groups for precise interaction with biological targets. rsc.org
Spirocyclic scaffolds are found in numerous natural products and have been incorporated into a variety of approved drugs, demonstrating their utility and importance. nih.govnih.gov Their synthesis, however, can be challenging due to the steric strain involved in creating the spiro center. acs.org Despite these hurdles, numerous synthetic methodologies have been developed to access these valuable structures. nih.govacs.org
Table 1: Key Characteristics of Spirocyclic Systems
| Feature | Description |
|---|---|
| Defining Structure | Two rings connected by a single common atom (spiro atom). bohrium.com |
| Geometry | Inherently three-dimensional and conformationally restricted. bldpharm.com |
| Physicochemical Impact | Often improves solubility, metabolic stability, and lipophilicity profiles. bldpharm.comnih.gov |
| Pharmacological Relevance | Can enhance potency and selectivity by fixing pharmacophores in optimal orientations. rsc.org |
| Synthetic Challenge | Construction of the strained spiro center requires specialized synthetic methods. acs.org |
Significance of Four-Membered Ring-Containing Spiroheterocycles
When a spirocycle contains a four-membered ring, such as an oxetane (B1205548) or azetidine, it presents a fascinating combination of chemical stability and synthetic reactivity. acs.org Oxetanes, which are four-membered cyclic ethers, have garnered significant attention in medicinal chemistry. rsc.orgacs.org They are often used as bioisosteric replacements for less desirable functional groups like gem-dimethyl or carbonyl groups. rsc.org This substitution can lead to improvements in aqueous solubility, metabolic stability, and other key drug-like properties without sacrificing biological activity. nih.govacs.org
The significance of these small rings is rooted in their inherent ring strain. acs.org While this strain makes their synthesis a challenge, it also provides a thermodynamic driving force for reactions such as ring-opening, allowing them to act as versatile synthetic intermediates. rsc.orgacs.org Spirocycles that incorporate these strained heterocyclic rings, like the 5-oxaspiro[3.4]octane system, combine the conformational rigidity of the spiro core with the unique properties imparted by the four-membered heterocycle. bohrium.comacs.org
Recent research has focused on developing efficient synthetic routes to access these complex structures. Methodologies like the Paternò–Büchi reaction (a [2+2] photocycloaddition) and various intramolecular cyclization strategies have been refined to produce functionalized spirocyclic oxetanes. bohrium.comrsc.org These advancements are crucial for making these valuable building blocks more accessible for drug discovery programs. bohrium.comresearchgate.net
Structural Features and Nomenclature of 5-Oxaspiro[3.4]octane Derivatives
The compound 5-Oxaspiro[3.4]octan-3-amine;hydrochloride is built upon the 5-oxaspiro[3.4]octane core. Understanding its structure begins with its systematic name, which is derived following IUPAC nomenclature rules for spiro compounds.
The nomenclature is broken down as follows:
Spiro : Indicates a spirocyclic compound.
[3.4] : These numbers, enclosed in square brackets, denote the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. In this case, there are 3 carbons in the smaller ring (the oxetane ring, not counting the spiro atom) and 4 carbons in the larger ring (the cyclopentane (B165970) ring, not counting the spiro atom).
octane : Specifies the total number of carbon atoms in both rings (3 + 4 + 1 spiro atom = 8).
5-Oxa : This prefix indicates the presence of a heteroatom (oxygen) and its position in the spirocyclic system. Numbering starts in the smaller ring at an atom adjacent to the spiro center and proceeds around the small ring, through the spiro atom, and around the larger ring. doubtnut.com In this molecule, the oxygen atom is at position 5.
-3-amine : This suffix indicates an amine functional group is attached at the 3rd position of the carbon skeleton.
hydrochloride : This indicates the compound is supplied as a hydrochloride salt, where the amine group is protonated.
The structural conformation of the 5-oxaspiro[3.4]octane scaffold is defined by the fusion of a nearly planar, strained oxetane ring with a more flexible cyclopentane ring. nih.gov This fusion results in a rigid structure with specific bond angles and dihedral angles, creating well-defined vectors for its substituents. This precise spatial arrangement is a key feature exploited in rational drug design. researchgate.net
Table 2: IUPAC Nomenclature Breakdown for 5-Oxaspiro[3.4]octane
| Component | Meaning |
|---|---|
| Oxa | Indicates an oxygen atom replaces a carbon in the ring. doubtnut.com |
| Spiro | Denotes a system with two rings sharing one common atom. doubtnut.com |
| [3.4] | Specifies 3 carbons in the smaller ring and 4 in the larger, excluding the spiro atom. |
| Octane | Total of 8 carbon atoms in the parent hydrocarbon structure. |
| 5- | The position of the oxygen heteroatom in the numbered ring system. doubtnut.com |
Contextual Importance of this compound in Advanced Chemical Synthesis
5-Oxaspiro[3.4]octan-3-amine and its hydrochloride salt are valuable building blocks in advanced chemical synthesis, particularly for applications in medicinal chemistry and drug discovery. nbinno.comresearchgate.net The scaffold combines several desirable features: the spirocyclic core provides three-dimensionality, the oxetane ring can improve physicochemical properties, and the primary amine group serves as a versatile chemical handle for further functionalization. nih.govnuph.edu.ua
This amine allows for the straightforward introduction of the 5-oxaspiro[3.4]octane motif into larger, more complex molecules through standard reactions like amidation, reductive amination, and sulfonylation. nuph.edu.ua Its use is documented in the patent literature as a key intermediate for the synthesis of pharmacologically active agents, such as M4 receptor agonists. google.com
The demand for novel, non-planar scaffolds to escape the "flatland" of traditional aromatic drug molecules has positioned compounds like 5-Oxaspiro[3.4]octan-3-amine as critical tools for innovation. bldpharm.com By using such building blocks, chemists can access unexplored regions of chemical space and develop drug candidates with potentially superior properties. sigmaaldrich.com The synthesis of related 2,5-Dioxaspiro[3.4]octane building blocks, including the corresponding amine, has been achieved on a multigram scale, highlighting the feasibility of producing these valuable intermediates for broader scientific use. nuph.edu.ua The development of robust and scalable syntheses for these spirocyclic amines is a key enabler for their widespread application in drug discovery programs. researchgate.netresearchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-2-4-7(6)3-1-5-9-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGBQWAKRGVOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC2N)OC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Oxaspiro 3.4 Octan 3 Amine;hydrochloride and Analogues
Retrosynthetic Analysis of the 5-Oxaspiro[3.4]octane Framework
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the 5-oxaspiro[3.4]octane core, several disconnection strategies can be envisioned, guided by the key bond formations that establish the spirocyclic system.
A primary disconnection can be made at the C-O bonds of the ether linkages. This suggests precursor molecules where the spirocyclic core is assembled late in the synthesis via intramolecular cyclization. For instance, a diol precursor could be cyclized to form the tetrahydrofuran (B95107) or oxetane (B1205548) ring.
Another approach involves disconnecting the carbon-carbon bonds of one of the rings. This strategy points towards methods like ring-closing metathesis (RCM) from a diene precursor or cycloaddition reactions to form one of the rings onto a pre-existing cyclic structure. The key is to design a precursor that already contains the quaternary spiro-carbon or one that can generate it during the key cyclization step.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis
graph TD
A[5-Oxaspiro[3.4]octane Core] -->|C-O Disconnection| B(Hydroxyalkyl-substituted Oxetane or Tetrahydrofuran);
A -->|C-C Disconnection| C(Acyclic Diene for RCM);
A -->|Cycloaddition| D(Cyclic Alkene + Ketone/Ylide);
Construction of the 5-Oxaspiro[3.4]octane Core
The construction of the spirocyclic ether core is the most challenging aspect of the synthesis. Various modern synthetic methodologies can be employed to create this specific spiro-fused ring system.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and spirocyclic systems under mild conditions. arkat-usa.org This method is particularly attractive due to its high functional group tolerance and its ability to form rings of various sizes. nih.gov
The general strategy involves preparing a diallylated starting material which, upon exposure to a ruthenium-based catalyst (e.g., Grubbs' catalysts), undergoes an intramolecular cyclization to form the spirocycle with a new double bond that can be further functionalized. arkat-usa.org For the 5-oxaspiro[3.4]octane framework, a precursor containing both an oxetane ring and a tethered diene could be cyclized. A recent synthesis of 2,5-dioxaspiro[3.4]octane building blocks successfully employed an RCM strategy, demonstrating the viability of this approach for creating the oxetane-containing spirocycle. nuph.edu.ua The reaction sequence involved the O-alkylation of a vinyl oxetanol followed by an RCM reaction using Grubbs' II catalyst to form the dihydrofuran ring. nuph.edu.ua Subsequent hydrogenation can yield the saturated 5-oxaspiro[3.4]octane core. nuph.edu.ua
Table 1: Representative RCM Catalysts and Conditions
| Catalyst | Typical Substrate | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Grubbs' 1st Gen | Acyclic Dienes | Dichloromethane | Room Temp - Reflux | Forms C=C bond |
| Grubbs' 2nd Gen | Electron-deficient dienes | Dichloromethane, Toluene | Room Temp - Reflux | Higher activity, better stability |
This table presents generalized information on RCM catalysts.
Oxidative rearrangement reactions provide another avenue to spirocyclic ethers and spiroketals. nih.govrsc.org These reactions often involve the rearrangement of a polycyclic precursor, leading to a significant distortion of the carbon skeleton and the formation of the desired spiro center. researchgate.netnih.gov For instance, the oxidation of specifically substituted enol ethers can trigger a rearrangement cascade, turning a starting material "inside out" to furnish complex spiroketal structures. nih.gov A similar strategy could be envisioned where a bicyclic precursor containing appropriate functional groups undergoes a pinacol-type rearrangement to generate the spiro-carbon center of the 5-oxaspiro[3.4]octane system. The synthesis of oxidized spiroketals has been achieved through the oxidation-rearrangement of 2-furyl ketones, highlighting the utility of furan derivatives as precursors in such transformations. acs.org
Classic methods like intramolecular Williamson ether synthesis remain a cornerstone of ether formation. This approach involves the cyclization of a halo-alcohol or a diol under basic conditions. To construct the 5-oxaspiro[3.4]octane core, one could envisage a precursor such as a 3-(halomethyl)-3-(hydroxyalkyl)oxetane, which would cyclize to form the fused tetrahydrofuran ring. A general approach to oxa-spirocycles has been developed using iodocyclization as the key synthetic step, demonstrating the power of intramolecular cyclization for forming these scaffolds. rsc.org Additionally, tetrahydrofuran derivatives have been synthesized via the intramolecular etherification of substituted five-membered cyclic carbonates under basic conditions, offering a non-acidic route to these cyclic ethers. rsc.org
Cycloaddition reactions offer a powerful means to construct cyclic systems with high stereocontrol. The 5-oxaspiro[3.4]octane framework could potentially be assembled through a cycloaddition process. For example, a [2+2] cycloaddition between an allene tethered to a tetrahydrofuran precursor and a carbonyl compound could form the oxetane ring.
Alternatively, 1,3-dipolar cycloadditions are well-suited for building heterocyclic rings. The reaction of a carbonyl ylide with a suitable dipolarophile can generate five-membered oxygen-containing rings. acs.org Strategies using [3+2]-cycloadditions have been employed to create biologically relevant heterocyclic spirocycles for fragment-based drug discovery. researchgate.net While direct application to the 5-oxaspiro[3.4]octane system requires specific precursors, the general principle of building one ring onto another via a concerted cycloaddition remains a viable and elegant strategy.
Introduction and Functionalization of the Amine Moiety
Once the 5-oxaspiro[3.4]octane core is established, the final key step is the introduction of the amine functionality at the C-3 position of the oxetane ring. This is typically achieved by first installing a suitable leaving group, such as a hydroxyl or halide, which can then be converted to the amine.
A common and effective method involves a two-step sequence starting from an alcohol precursor. The alcohol can be converted to a good leaving group, such as a mesylate or tosylate. Subsequent reaction with sodium azide (B81097), followed by reduction of the resulting azide, yields the primary amine. rsc.orgnuph.edu.ua The reduction can be accomplished using various methods, including catalytic hydrogenation (H₂/Pd) or with reagents like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis (Staudinger reaction). rsc.org
Table 2: Common Methods for Amine Introduction
| Precursor Functional Group | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Alcohol (-OH) | 1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/C or LiAlH₄ | Mesylate, Azide | Amine (-NH₂) |
| Halide (-Br, -I) | 1. NaN₃ 2. PPh₃, H₂O | Azide | Amine (-NH₂) |
This table outlines general synthetic transformations for introducing an amine group.
The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free amine with a solution of hydrogen chloride in a suitable organic solvent like diethyl ether or methanol. This provides a stable, crystalline solid that is often more suitable for handling and formulation.
Direct Amination Protocols
Direct amination strategies are frequently employed for the introduction of an amine functional group onto a pre-existing spirocyclic core. The most common and industrially scalable method for converting a ketone to an amine is reductive amination. smolecule.commasterorganicchemistry.com This process involves the reaction of a ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
For the synthesis of 5-Oxaspiro[3.4]octan-3-amine, the logical precursor is 5-Oxaspiro[3.4]octan-3-one. The direct reductive amination of this ketone would proceed by treating it with a source of ammonia, such as ammonium acetate or aqueous ammonia, followed by a reducing agent.
Common reducing agents for this transformation include:
Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of the protonated iminium ion over the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com The reaction is typically run under mildly acidic conditions (pH 4-6) to facilitate imine formation.
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for reductive aminations of a wide range of ketones and aldehydes. organic-chemistry.org It does not require strict pH control and is often the reagent of choice in modern synthesis.
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is considered a "green" alternative as it avoids stoichiometric metal hydride reagents.
The general reaction scheme is as follows:
A representative scheme for the direct reductive amination of 5-Oxaspiro[3.4]octan-3-one.The choice of solvent and temperature can influence reaction rates and yields, with common solvents including methanol, ethanol, and dichloromethane.
| Ketone Precursor | Amine Source | Reducing Agent | Typical Conditions | Product Type |
|---|---|---|---|---|
| Cyclopentanone (B42830) | NH₄OAc | NaBH₃CN | Methanol, pH ~6 | Cyclopentylamine |
| Cyclohexanone | NH₃, H₂ | Raney Ni | Ethanol, High Pressure | Cyclohexylamine |
| N-Boc-4-piperidone | NH₄OAc | NaBH(OAc)₃ | Dichloromethane | 4-amino-N-Boc-piperidine |
Precursor Functionalization and Amine Derivatization
The synthesis of the key precursor, 5-Oxaspiro[3.4]octan-3-one, is a critical step. The construction of the oxaspiro[3.4]octane framework can be achieved through various cyclization strategies. One plausible approach involves the synthesis of a suitably functionalized cyclopentanone derivative which can then undergo a ring-closing reaction to form the fused oxetane ring, or vice-versa. For instance, a strategy could involve the O-alkylation of a cyclopentanone derivative bearing a hydroxyl group at the appropriate position.
Once the primary amine, 5-Oxaspiro[3.4]octan-3-amine, is synthesized, it can be further functionalized or derivatized to produce a library of analogues. Standard amine chemistry can be applied:
N-Alkylation: Reaction with alkyl halides or reductive amination with other aldehydes/ketones can introduce alkyl groups on the nitrogen atom.
N-Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides.
N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
These derivatization reactions are crucial for modulating the physicochemical properties of the parent amine for various applications, including drug discovery. researchgate.net
Strategies for Amine Deprotection in Spirocyclic Systems
In many complex syntheses, it is necessary to protect the amine functionality to prevent it from interfering with subsequent reaction steps. The amine is temporarily converted into a less reactive group, which can be cleanly removed later in the sequence. Common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).
The choice of protecting group is dictated by its stability to the reaction conditions used in the synthetic sequence and the orthogonality of its deprotection conditions.
Boc Group Deprotection: The Boc group is stable to a wide range of non-acidic conditions but is readily cleaved under strong acidic conditions. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly used. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.
Cbz Group Deprotection: The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This is typically achieved using H₂ gas and a palladium catalyst (Pd/C). This method is advantageous when acid-sensitive functional groups are present elsewhere in the molecule.
The steric hindrance imposed by the rigid spirocyclic framework does not typically pose a significant challenge for these standard deprotection protocols, which are highly efficient and widely applicable.
Diastereoselective and Enantioselective Syntheses of 5-Oxaspiro[3.4]octan-3-amine;hydrochloride
The amine at position 3 of the 5-Oxaspiro[3.4]octane core is a stereogenic center. Therefore, the compound can exist as a racemic mixture of two enantiomers. For many pharmaceutical applications, it is essential to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities.
Control of Stereogenic Centers within the Spiro[3.4]octane System
The spiro[3.4]octane system is a conformationally restricted framework. This inherent rigidity can be exploited to control the stereochemical outcome of reactions. During the reductive amination of 5-Oxaspiro[3.4]octan-3-one, the hydride reducing agent can approach the planar iminium intermediate from two faces. If the spirocyclic scaffold itself contains other stereocenters or bulky substituents, one face may be sterically hindered, leading to a preferential attack from the less hindered face. This results in a diastereoselective synthesis, where one diastereomer is formed in excess.
While the parent 5-Oxaspiro[3.4]octane system is achiral, substitution on the cyclopentane (B165970) or cyclobutane (B1203170) rings can introduce chirality that directs the stereochemistry of the newly formed amine center. The development of stereoselective syntheses often involves the use of chiral starting materials or reagents. google.com
Asymmetric Induction in Spirocyclic Amine Formation
Achieving an enantioselective synthesis from a prochiral precursor like 5-Oxaspiro[3.4]octan-3-one requires the use of a chiral influence. This is known as asymmetric induction.
Several strategies can be employed:
Chiral Catalysts: A small amount of a chiral catalyst can be used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For amine synthesis, chiral phosphoric acids or transition metal complexes with chiral ligands are often used. For example, nickel-catalyzed additions using chiral spiro phosphine ligands have shown high enantioselectivity in the synthesis of chiral amines. acs.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule. This auxiliary directs the stereochemical course of a reaction and is then removed. For instance, the ketone could be reacted with a chiral amine to form a chiral imine, which is then reduced diastereoselectively. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target amine.
Enzymatic Resolution: A racemic mixture of the amine can be subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.
| Method | Chiral Source | Substrate Type | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Catalytic Asymmetric Reduction | Chiral Metal-Ligand Complex (e.g., Ru-BINAP) | Ketone/Imine | >90% |
| Organocatalysis | Chiral Phosphoric Acid | Imine | 85-99% |
| Chiral Auxiliary | Evans Auxiliary, SAMP/RAMP | Carbonyl Compound | >95% (diastereomeric excess) |
Advanced Catalytic Methods in Spirocyclic Amine Synthesis
Modern organic synthesis has seen the development of powerful catalytic methods that enable the efficient construction of complex molecules like spirocyclic amines.
Transition Metal Catalysis: Catalysts based on metals like palladium, rhodium, iridium, nickel, and copper are widely used. acs.org These catalysts can facilitate a broad range of transformations, including C-H activation, cross-coupling reactions, and asymmetric hydrogenations, to build and functionalize spirocyclic scaffolds. For instance, copper-catalyzed methods have been developed for the modular synthesis of complex spirocyclic ethers from simple alkenol substrates. acs.org Nickel catalysis, enabled by novel chiral spiro ligands, has proven effective for the enantioselective addition of nucleophiles to imines, providing a direct route to chiral amines. acs.org
Organocatalysis: This field uses small, chiral organic molecules as catalysts, avoiding the use of potentially toxic or expensive metals. Chiral amines, thioureas, and phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the synthesis of spiroethers and other complex heterocyclic systems. researchgate.netrsc.org These catalysts often operate under mild conditions and exhibit high levels of stereocontrol.
Photoredox Catalysis: This emerging area uses light to drive chemical reactions via single-electron transfer pathways. It has enabled novel transformations that are difficult to achieve with traditional thermal methods. In the context of spirocycle synthesis, photoredox catalysis can be used for radical-mediated cyclizations and functionalizations, opening new avenues for constructing complex molecular architectures.
These advanced methods offer improved efficiency, selectivity, and functional group tolerance, paving the way for the synthesis of novel and structurally diverse spirocyclic amines for various scientific applications.
Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many amine-containing pharmaceuticals. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly prominent for its broad substrate scope and functional group tolerance. This methodology can be applied to the synthesis of spirocyclic amines, including analogues of 5-Oxaspiro[3.4]octan-3-amine.
In a relevant example, the synthesis of a spirocyclic tetrahydronaphthyridine core was achieved via an intramolecular palladium-catalyzed Buchwald-Hartwig N-arylation. This reaction demonstrates the feasibility of forming a spirocyclic amine system using this catalytic method. The general approach involves the coupling of a suitably functionalized spirocyclic halide or triflate with an amine in the presence of a palladium catalyst and a phosphine ligand.
For the synthesis of a 5-Oxaspiro[3.4]octan-3-amine analogue, a potential precursor would be a halogenated or triflated 5-oxaspiro[3.4]octane derivative. The choice of palladium catalyst and ligand is critical for the success of the reaction, with various generations of catalysts developed to handle different substrates and reaction conditions.
Table 1: Key Parameters in Buchwald-Hartwig Amination for Spirocyclic Amine Synthesis
| Parameter | Description | Examples |
| Palladium Precatalyst | The source of the active palladium(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | A phosphine-based molecule that coordinates to the palladium center, influencing its reactivity and stability. | XPhos, SPhos, RuPhos |
| Base | Required to deprotonate the amine and facilitate the catalytic cycle. | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | An inert solvent that dissolves the reactants and facilitates the reaction. | Toluene, Dioxane, THF |
| Amine Source | The nitrogen-containing nucleophile. | Primary amines, secondary amines, ammonia surrogates |
The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the spirocyclic halide/triflate, coordination of the amine, deprotonation by the base, and reductive elimination to yield the desired spirocyclic amine and regenerate the palladium(0) catalyst. The efficiency of this process allows for the construction of complex spirocyclic architectures that are challenging to access through traditional methods.
Epoxide Ring-Opening Strategies for Amine Introduction
The introduction of an amine group onto a pre-formed spirocyclic scaffold can be effectively achieved through the ring-opening of a spirocyclic epoxide. This strategy is a classic and reliable method for the synthesis of β-amino alcohols, which can be further functionalized if necessary. The high ring strain of epoxides makes them susceptible to nucleophilic attack by amines. rsc.orgresearchgate.netjsynthchem.comrroij.com
A synthetic route towards 5-Oxaspiro[3.4]octan-3-amine could involve the synthesis of a corresponding spirocyclic epoxide, 5-oxaspiro[3.4]octan-3-one, followed by its conversion to an epoxide. The subsequent ring-opening with a suitable amine source, such as ammonia or a protected amine equivalent, would yield the desired amino alcohol. The regioselectivity of the epoxide opening is a key consideration and can often be controlled by the choice of reagents and reaction conditions.
While a direct epoxide ring-opening for the title compound is a highly plausible strategy, an analogous transformation has been demonstrated in the synthesis of 2,5-Dioxaspiro[3.4]octane building blocks. nuph.edu.uaresearchgate.netnuph.edu.ua In this synthesis, a mesylate precursor, which is also an excellent leaving group, was converted to the corresponding amine. This highlights a viable pathway for introducing an amine functionality at a specific position on the spirocyclic core.
Table 2: Comparison of Methods for Amine Introduction on a Spirocyclic Core
| Method | Precursor | Reagents | Product | Key Features |
| Epoxide Ring-Opening | Spirocyclic Epoxide | Amine (e.g., NH₃, RNH₂) | β-Amino alcohol | High atom economy, direct introduction of hydroxyl and amino groups. |
| Nucleophilic Substitution | Spirocyclic Mesylate/Tosylate | Azide (e.g., NaN₃) followed by reduction | Primary Amine | Well-established, reliable, proceeds via an azide intermediate. |
Application of Flow Chemistry in Spirocyclic Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. nih.govmtak.hursc.org The application of flow chemistry is particularly beneficial for multi-step syntheses and for reactions that are difficult to control in traditional batch processes.
The synthesis of complex molecules, including spirocycles, has been successfully demonstrated using flow chemistry. For instance, an automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been reported. nih.gov This process involved a sequence of reactions, including a photoredox-catalyzed hydroaminoalkylation and an intramolecular N-arylation, all performed in a continuous flow system. This example underscores the potential of flow chemistry to streamline the synthesis of complex spirocyclic amines.
In the context of synthesizing 5-Oxaspiro[3.4]octan-3-amine and its analogues, flow chemistry could be employed for several key transformations. For example, a transition metal-catalyzed amination or an epoxide ring-opening reaction could be adapted to a flow process. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities.
Table 3: Advantages of Flow Chemistry in Spirocyclic Synthesis
| Advantage | Description |
| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize risks associated with exothermic reactions or hazardous reagents. |
| Improved Control | Precise control over reaction parameters leads to better reproducibility and selectivity. |
| Scalability | Scaling up production is straightforward by running the flow system for longer periods. |
| Automation | Multi-step sequences can be automated, reducing manual handling and improving efficiency. |
| Access to Novel Reactivity | Enables reactions that are difficult or dangerous to perform in batch, such as those involving high pressures or temperatures. |
The integration of flow chemistry into the synthetic route for 5-Oxaspiro[3.4]octan-3-amine could offer significant benefits, particularly for large-scale production, by providing a safer, more efficient, and highly controlled manufacturing process.
Chemical Reactivity and Transformation Pathways of 5 Oxaspiro 3.4 Octan 3 Amine;hydrochloride
Reactivity Profiles of the Spirocyclic Ether Ring System
The 5-oxaspiro[3.4]octane framework, containing a central spiro carbon atom shared by an oxetane (B1205548) and a tetrahydrofuran (B95107) ring, is subject to strain-driven reactions. The inherent ring strain in the four-membered oxetane ring, in particular, makes it susceptible to cleavage under various conditions.
Acid-catalyzed ring-opening is a prominent reaction pathway. In the presence of a strong acid, the ether oxygen of the oxetane can be protonated, activating the ring towards nucleophilic attack. This can lead to the formation of substituted tetrahydrofurans. The regioselectivity of the ring opening is influenced by steric and electronic factors.
Lewis acids can also promote the rearrangement of the spirocyclic system, potentially leading to the formation of cyclopentanone (B42830) derivatives through cleavage of a C-O bond and subsequent rearrangement. nih.gov The reactivity of such small spirocyclic systems is often driven by the release of ring strain. nih.gov
The spirocyclic ether system's reactivity can be summarized as follows:
| Reaction Type | Reagents | Potential Products | Driving Force |
| Acid-Catalyzed Ring Opening | Strong acids (e.g., H₂SO₄, HCl) | Substituted tetrahydrofurans | Ring strain release |
| Lewis Acid-Promoted Rearrangement | Lewis acids (e.g., BF₃·OEt₂) | Cyclopentanone derivatives | Ring strain release |
Transformations Involving the Amine Functional Group
The primary amine group at the 3-position of the spirocyclic scaffold is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily participate in reactions with a wide array of electrophiles.
Acylation: The amine can be acylated using acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a fundamental transformation for introducing new functional groups. britannica.com
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction. fiveable.meresearchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing higher-order amines. fiveable.me
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which are often used as protecting groups or to introduce specific functionalities.
Reaction with Isocyanates and Isothiocyanates: The amine readily reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively.
A summary of these nucleophilic reactions is presented below:
| Reaction | Electrophile | Product Class |
| Acylation | Acid chloride, Anhydride | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
The primary amine serves as a versatile handle for the attachment of this spirocyclic motif to other molecules, creating a wide range of conjugates. This is particularly relevant in medicinal chemistry and materials science.
Through the previously mentioned acylation and alkylation reactions, the spirocyclic amine can be conjugated to:
Peptides: By using standard peptide coupling protocols, the amine can be linked to amino acids or peptide fragments.
Polymers: The amine can be incorporated into polymer chains, for example, by reacting with polymers containing electrophilic functional groups.
Fluorescent labels and biotin (B1667282): Reagents containing isothiocyanate or N-hydroxysuccinimide ester functionalities are commonly used to attach fluorescent dyes or biotin to primary amines.
Ring Expansion and Contraction Reactions of the Spiro[3.4]octane Scaffold
While specific studies on the ring expansion and contraction of 5-oxaspiro[3.4]octane are limited, the reactivity of similar spirocyclic systems suggests potential transformation pathways. The inherent strain in the four-membered ring can be a driving force for such rearrangements.
Under certain catalytic conditions, often involving transition metals, spirocyclopropanes (a related class of strained rings) are known to undergo ring expansion reactions. acs.org It is conceivable that the oxetane ring in the 5-oxaspiro[3.4]octane system could undergo analogous transformations, potentially leading to six-membered heterocyclic systems.
Conversely, ring contraction reactions, while less common for this specific scaffold, could theoretically be induced under specific photochemical or thermal conditions, though such transformations would likely be complex and require significant activation energy.
Oxidative and Reductive Manipulations within the 5-Oxaspiro[3.4]octane Structure
The 5-oxaspiro[3.4]octane structure presents sites for both oxidation and reduction.
Oxidation: The primary amine can be oxidized under specific conditions. With mild oxidizing agents, secondary amines can be converted to hydroxylamines. britannica.com More vigorous oxidation can lead to nitro compounds. britannica.com It is important to note that the ether linkages are generally stable to many oxidizing agents but can be cleaved under harsh oxidative conditions.
Reduction: The hydrochloride salt form implies the amine is protonated. The functional groups within the 5-oxaspiro[3.4]octane core (ether and amine) are already in a reduced state and are generally not susceptible to further reduction under standard catalytic hydrogenation conditions. However, if other reducible functional groups were introduced through derivatization of the amine, they could be selectively reduced.
Spectroscopic and Structural Characterization of 5 Oxaspiro 3.4 Octan 3 Amine;hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 5-Oxaspiro[3.4]octan-3-amine;hydrochloride would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques to establish the connectivity of all atoms and the stereochemical arrangement of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to provide crucial information regarding the number of different types of protons, their chemical environment, and their spatial relationships. The spectrum would display signals corresponding to the protons of the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings, as well as the amine proton. Key features would include the chemical shift (δ) of each proton, the multiplicity (e.g., singlet, doublet, triplet, multiplet) which indicates the number of neighboring protons, and the coupling constants (J) which provide information about the dihedral angles between adjacent protons. Due to the spirocyclic nature of the molecule and the presence of a stereocenter at the C3 position, the protons on the cyclobutane and tetrahydrofuran rings would likely exhibit complex splitting patterns.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shifts of these signals would be indicative of the type of carbon (e.g., sp³-hybridized) and its local electronic environment. For instance, the carbon atom bonded to the oxygen in the tetrahydrofuran ring (C4 and C6) and the carbon atom bonded to the amino group (C3) would be expected to resonate at a lower field (higher ppm value) compared to the other aliphatic carbons.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of the molecule, two-dimensional (2D) NMR experiments would be essential. Techniques such as Correlation Spectroscopy (COSY) would be used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the direct one-bond correlations between protons and their attached carbon atoms. Further experiments like Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (two- and three-bond) correlations between protons and carbons, helping to piece together the entire molecular framework. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine the through-space proximity of protons, providing critical insights into the stereochemistry of the molecule, particularly the relative orientation of the amine group with respect to the spirocyclic ring system.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. For this compound, HRMS would be used to accurately measure the mass of the protonated molecular ion ([M+H]⁺). This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula of the free amine (C₇H₁₃NO). Analysis of the fragmentation pattern in the mass spectrum could also provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization, yielding characteristic fragment ions that correspond to different substructures of the parent molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations would include the N-H stretching vibrations of the primary amine hydrochloride, typically appearing as a broad band in the region of 3200-2800 cm⁻¹. C-H stretching vibrations for the sp³-hybridized carbons of the rings would be observed around 3000-2850 cm⁻¹. A prominent C-O stretching vibration for the ether linkage in the tetrahydrofuran ring would be expected in the 1260-1000 cm⁻¹ region. Additionally, N-H bending vibrations would likely be present around 1600 cm⁻¹.
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration (if applicable)
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive and unambiguous structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For a chiral molecule like 5-Oxaspiro[3.4]octan-3-amine, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion could be used to determine its absolute configuration. The resulting crystal structure would offer a detailed and static picture of the molecule's conformation in the solid state.
Theoretical and Computational Chemistry of 5 Oxaspiro 3.4 Octan 3 Amine;hydrochloride
Conformational Analysis and Assessment of Ring Strain in the Spiro[3.4]octane System
The spiro[3.4]octane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring, is characterized by inherent ring strain. This strain arises from the deviation of bond angles from the ideal sp³ hybridization angle of 109.5°, as well as torsional strain from eclipsing interactions. Computational methods, particularly quantum mechanics, are essential for accurately quantifying this strain energy and understanding the conformational preferences of the system. researchgate.net
The total strain energy of a cycloalkane can be estimated by comparing its heat of formation with that of a strain-free acyclic analogue. For spiroalkanes, the principle of ring strain additivity can be a useful, though not always precise, starting point. For instance, the strain of some spiroalkanes closely parallels the sum of the strain energies of their constituent rings. nih.gov However, significant deviations can occur, particularly in highly constrained systems.
The introduction of a heteroatom, such as oxygen in the 5-position of the cyclopentane ring to form an oxolane ring, is expected to influence the conformational landscape. The C-O bond is shorter than a C-C bond, and the C-O-C bond angle is more flexible, which can alter the puckering of the five-membered ring. Furthermore, the presence of the amine hydrochloride substituent at the 3-position of the cyclobutane ring will introduce additional conformational considerations, including the potential for intramolecular interactions.
A comprehensive conformational analysis of 5-Oxaspiro[3.4]octan-3-amine;hydrochloride would involve computational methods to explore the potential energy surface and identify the most stable conformers. This would typically involve geometry optimizations of various possible conformations, followed by frequency calculations to confirm that they are true minima. The relative energies of these conformers would then determine their population distribution at a given temperature.
Table 1: Representative Calculated Strain Energies of Related Spiroalkanes
| Compound | Constituent Rings | Calculated Strain Energy (kcal/mol) |
| Spiro[2.2]pentane | Cyclopropane, Cyclopropane | 62.9 |
| Spiro[2.3]hexane | Cyclopropane, Cyclobutane | 54.9 |
| Spiro[3.3]heptane | Cyclobutane, Cyclobutane | 51.0 |
Data sourced from computational studies on hydrocarbon strain energies. nih.gov
Electronic Structure Investigations and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density (partial atomic charges).
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
In this compound, the presence of the oxygen and nitrogen atoms, both being electronegative, will significantly influence the electronic landscape. The lone pairs of electrons on the oxygen and nitrogen atoms are expected to be the primary sites of nucleophilic character. However, in the hydrochloride form, the nitrogen atom is protonated, forming an ammonium (B1175870) group (-NH3+). This protonation dramatically alters the electronic properties. The positive charge on the nitrogen will lower the energy of its orbitals, making it significantly less nucleophilic and more electrophilic. yale.edu The protonation is expected to lead to a decrease in the HOMO energy and an increase in the LUMO energy, resulting in a larger HOMO-LUMO gap and consequently, a potential decrease in reactivity. researchgate.net
The molecular electrostatic potential (MEP) map is another valuable tool for predicting reactivity. It visually represents the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For the protonated amine, the region around the -NH3+ group will exhibit a strong positive potential.
Table 2: Theoretical Electronic Properties of a Simple Protonated Amine (Methylammonium, CH3NH3+)
| Property | Calculated Value (eV) |
| HOMO Energy | -10.5 |
| LUMO Energy | 2.5 |
| HOMO-LUMO Gap | 13.0 |
These values are illustrative and would be calculated specifically for the target molecule in a detailed computational study. The trend of a lowered HOMO and a large HOMO-LUMO gap upon protonation is the key takeaway.
Quantum Chemical Calculations for Mechanistic Studies of Reactions
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products via transition states. researchgate.net For a molecule like this compound, several types of reactions could be of interest, including nucleophilic substitution at the carbon atoms adjacent to the oxygen or nitrogen, or reactions involving the opening of the strained cyclobutane ring.
For instance, a computational study of a nucleophilic substitution reaction would involve locating the structures of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state would provide the activation energy, which is a key determinant of the reaction rate. The geometry of the transition state would reveal the concerted or stepwise nature of the reaction mechanism.
The strained nature of the cyclobutane ring in the spiro[3.4]octane system suggests that reactions involving its opening could be thermodynamically favorable. mdpi.com Quantum chemical calculations could be used to explore the feasibility of such ring-opening reactions under various conditions, for example, by modeling the effect of a Lewis acid catalyst.
Future Research Directions and Emerging Trends in Spirocyclic Amine Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The construction of the spirocyclic core, particularly the introduction of an amine functionality, presents a significant synthetic challenge. Future efforts are increasingly directed towards methodologies that are not only efficient but also environmentally benign.
Green Chemistry Approaches: The principles of green chemistry are becoming central to the synthesis of complex molecules. For spirocyclic amines, this translates to the development of reactions that minimize waste, avoid hazardous reagents, and utilize renewable resources. Recent advancements include the use of iodine as a catalyst in solvent-free conditions for the regioselective synthesis of spiro heterocycles. acs.org Microwave-assisted multicomponent reactions are also gaining traction as they often lead to higher yields, shorter reaction times, and reduced solvent usage. nih.gov These methods offer a promising avenue for the more sustainable production of spirocyclic amine building blocks.
Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations, a crucial aspect in the synthesis of chiral spirocyclic amines. Biocatalytic methods, such as the use of transaminases or imine reductases, are being explored for the asymmetric synthesis of amines. researchgate.netsigmaaldrich.com The dearomative spirocyclization of arenes using biocatalysts has also emerged as a powerful strategy for constructing three-dimensional spirocyclic frameworks under mild and sustainable conditions. ontosight.ai The continued development of novel enzymes and the engineering of existing ones will undoubtedly play a pivotal role in the efficient and enantioselective synthesis of complex spirocyclic amines.
| Methodology | Key Advantages | Representative Research Area |
| Green Chemistry | Reduced waste, safer reagents, energy efficiency. | Microwave-assisted multicomponent reactions, solvent-free synthesis. acs.orgnih.govresearchgate.net |
| Flow Chemistry | Precise reaction control, scalability, enhanced safety. | Accelerated synthesis of complex natural products and analogues. nih.govontosight.airesearchgate.net |
| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability. | Asymmetric synthesis of chiral amines and dearomative spirocyclization. researchgate.netontosight.aithermofisher.com |
Discovery of Novel Reactivity Patterns and Transformations
Beyond improving existing synthetic routes, a significant area of future research lies in the discovery of novel chemical reactions that can unlock new avenues for the synthesis and functionalization of spirocyclic amines.
Ring Expansion and Contraction Strategies: The inherent strain in the smaller rings of spirocycles can be harnessed to drive unique chemical transformations. Ring expansion of spirocyclopropanes, for instance, provides a powerful method to access more complex spirocyclic systems. nih.govresearchgate.net Conversely, ring contraction of larger saturated heterocycles can be employed to generate novel spirocyclic scaffolds. nih.govmdpi.com These strategies offer access to a diverse range of spirocyclic amine cores that would be difficult to synthesize through conventional methods.
Dearomatizing Spirocyclizations: The conversion of flat aromatic precursors into three-dimensional spirocyclic structures through dearomatization reactions is a rapidly evolving field. nih.gov These transformations can introduce multiple stereocenters in a single step and provide access to novel chemical space. The development of new catalysts and reagents for dearomatizing spirocyclization will continue to be a major focus, enabling the synthesis of increasingly complex spirocyclic amines.
Oxidative Rearrangements: Novel oxidative rearrangement reactions are being explored to construct unique bicyclic systems from spirocyclic precursors. For example, the oxidative rearrangement of spiro cyclobutane (B1203170) cyclic aminals has been shown to efficiently produce bicyclic amidines through a ring expansion mechanism. acs.org The discovery of new rearrangement reactions will expand the toolbox of synthetic chemists for the manipulation of spirocyclic amine scaffolds.
| Transformation Type | Description | Potential Applications |
| Ring Expansion | Conversion of a smaller spiro-fused ring into a larger one. | Access to complex and diverse spirocyclic amine scaffolds. nih.govresearchgate.net |
| Ring Contraction | Conversion of a larger ring in a spirocycle to a smaller one. | Synthesis of strained and unique spirocyclic systems. nih.govmdpi.com |
| Dearomatizing Spirocyclization | Conversion of an aromatic precursor into a spirocyclic compound. | Creation of 3D complexity from flat starting materials. nih.gov |
| Oxidative Rearrangement | Rearrangement of the spirocyclic core under oxidative conditions. | Formation of novel bicyclic and bridged structures. acs.org |
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction
The complexity of spirocyclic amine synthesis makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize how chemists design and execute synthetic routes.
Predictive Models for Reactivity and Properties: Machine learning models can be developed to predict the reactivity of different positions on a spirocyclic amine scaffold, aiding in the design of selective functionalization strategies. researchgate.net Furthermore, these models can predict various physicochemical and biological properties of novel spirocyclic amine derivatives, allowing for the in silico screening of large virtual libraries before committing to laboratory synthesis. researchgate.netmdpi.com This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising profiles.
Potential for Derivatization in Materials Science and Catalyst Design
While the primary focus of spirocyclic amine research has been in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for applications in materials science and catalysis.
Functional Materials: The rigid, three-dimensional framework of spirocyclic compounds can be exploited to create novel materials with tailored properties. For example, oxaspiro compounds have been investigated as monomers for double ring-opening polymerization to produce materials with reduced shrinkage. nih.gov The incorporation of spirocyclic amines into polymer backbones or as side chains could lead to materials with unique thermal, optical, or mechanical properties. Theoretical studies have also explored the potential of spirocyclic imines as electron-transporting materials. nih.gov
Catalyst Design: The well-defined stereochemistry of chiral spirocyclic amines makes them excellent candidates for use as ligands in asymmetric catalysis. acs.org The rigid spirocyclic backbone can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. nih.gov Furthermore, spirocyclic amines themselves can act as organocatalysts for a variety of chemical transformations. researchgate.net The derivatization of the amine functionality and the spirocyclic core allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance.
Q & A
Q. What experimental designs are optimal for assessing photostability and thermal degradation pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
